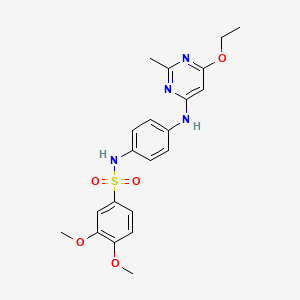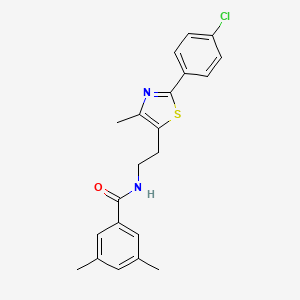![molecular formula C20H13FN2OS B2404077 N-[4-(1,3-benzothiazol-2-yl)phényl]-4-fluorobenzamide CAS No. 313548-44-6](/img/structure/B2404077.png)
N-[4-(1,3-benzothiazol-2-yl)phényl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been studied for their potential in various applications, including as optical materials and for their biological potential .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structural study of similar compounds has been carried out using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Applications De Recherche Scientifique
Activité antituberculeuse
Les dérivés du benzothiazole ont gagné en importance en tant qu'agents antituberculeux potentiels. Des développements synthétiques récents ont mené à la découverte de composés à base de benzothiazole présentant une activité inhibitrice contre Mycobacterium tuberculosis (l'agent causal de la tuberculose). Ces molécules ont été comparées à des médicaments de référence standard, et leur puissance a été évaluée in vitro et in vivo . Les chercheurs ont exploré diverses voies synthétiques, y compris le couplage diazo, la condensation de Knoevenagel, la réaction de Biginelli, les techniques d'hybridation moléculaire et l'irradiation micro-ondes pour synthétiser ces dérivés. De plus, les relations structure-activité (SAR) et les études de docking moléculaire contre l'enzyme cible DprE1 ont été étudiées pour améliorer leur efficacité antituberculeuse.
Matériaux fluorescents et réactifs d'imagerie
En raison de leurs propriétés de fluorescence inhérentes, les composés à base de benzothiazole trouvent des applications en tant que réactifs d'imagerie et matériaux fluorescents. Les chercheurs les utilisent pour étiqueter des composants cellulaires spécifiques, suivre les processus biologiques et visualiser les interactions moléculaires.
En résumé, la N-[4-(1,3-benzothiazol-2-yl)phényl]-4-fluorobenzamide est prometteuse dans divers domaines, de la recherche antituberculeuse aux applications industrielles. Ses propriétés multiformes en font un composé intrigant pour une exploration plus approfondie . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Mécanisme D'action
Target of Action
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis . The primary target of these compounds is often a key enzyme in the bacterial cell, such as DprE1 .
Mode of Action
The compound interacts with its target enzyme, inhibiting its function. This interaction can lead to the disruption of essential biochemical processes within the bacterial cell, ultimately leading to cell death . The exact nature of this interaction and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
The inhibition of the target enzyme disrupts the normal biochemical pathways within the bacterial cell. This disruption can affect the synthesis of key components of the bacterial cell wall, impairing the bacterium’s ability to maintain its structure and function . The downstream effects of this disruption can include the cessation of cell growth and division, leading to the death of the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and division, leading to the death of the bacterial cells . This makes N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide a potential candidate for the development of new antibacterial drugs .
Action Environment
The action, efficacy, and stability of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the resistance mechanisms of the target bacteria
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUYHIYXWNCRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)
![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)
![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)
![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)
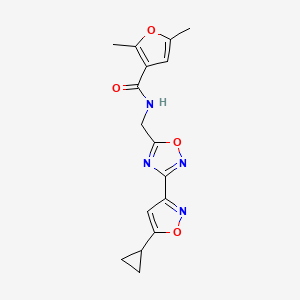
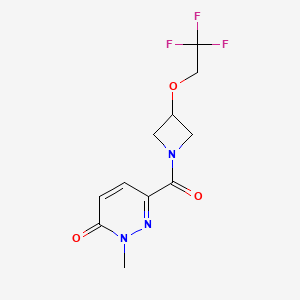
![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)
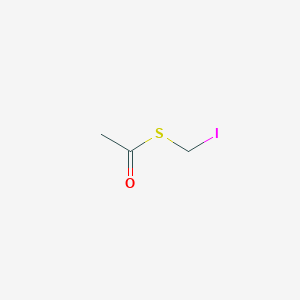
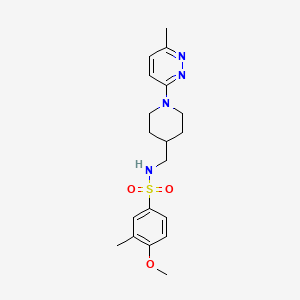

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
